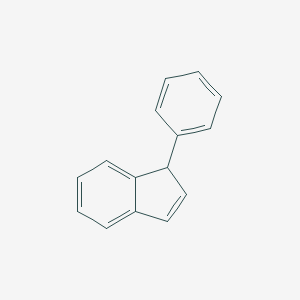

1-Phenyl-1H-indene

Description

General Nomenclature and Structural Representation of 1-Phenyl-1H-indene

This compound is systematically named according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). nih.govnist.gov The "1-Phenyl" prefix indicates the attachment of a phenyl group at the C1 position of the indene (B144670) core. The "1H-indene" designation specifies the location of the saturated carbon atom in the five-membered ring. nih.govnist.gov The molecule is also known by synonyms such as 1-phenylindene. nih.gov

The structural representation of this compound reveals a planar bicyclic system with a pendant phenyl group. This structure is the foundation for its chemical behavior and physical properties.

Key Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 1961-96-2 nih.govnist.govchemnet.comcapotchem.comnist.govnist.govchemnet.comchemicalbook.comchemspider.com |

| Molecular Formula | C₁₅H₁₂ nih.govnist.govchemnet.comcapotchem.comnist.govnist.gov |

| Molecular Weight | 192.25 g/mol nih.gov |

| InChI Key | PXORBAGTGTXORO-UHFFFAOYSA-N nih.govnist.govnist.govnist.gov |

| Canonical SMILES | C1=CC=C(C=C1)C2C=CC3=CC=CC=C23 nih.gov |

Significance of the Indene Core in Advanced Organic Synthesis and Materials Science

The indene core is a versatile scaffold in organic chemistry, serving as a building block for a wide array of more complex molecules. ontosight.aibeilstein-journals.org Its derivatives are of great interest as precursors for metallocene complexes used in catalytic polymerization processes and are also found in N-heterocyclic carbene ligands and functional materials. beilstein-journals.orgresearchgate.net The reactivity of the indene ring system, including its ability to undergo polymerization and condensation reactions, makes it a valuable component in the synthesis of new materials. wikipedia.org

In materials science, indene-based compounds are explored for their potential in creating polymers and other materials with unique thermal, mechanical, or electronic properties. ontosight.ai For instance, indene derivatives are being investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electronic properties. ontosight.airesearchgate.net

Overview of Phenyl-Substituted Indenes in Chemical Research

The introduction of a phenyl substituent onto the indene framework, as seen in this compound and its isomers, significantly influences the molecule's properties and reactivity. This substitution can enhance the compound's interactions with biological systems or materials. ontosight.ai Research into phenyl-substituted indenes is ongoing due to their potential applications in various fields.

These compounds serve as important intermediates in organic synthesis, providing pathways to novel and complex molecular architectures. ontosight.ainih.gov For example, they have been utilized in the synthesis of ligands for transition-metal catalysis and in the development of new functional materials. researchgate.netacs.org The study of phenyl-substituted indenes continues to be a fruitful area of chemical research, with the potential to uncover new synthetic methodologies and materials with tailored properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXORBAGTGTXORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941381 | |

| Record name | 1-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961-96-2 | |

| Record name | 1-Phenylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Elucidation of Reactions Involving 1 Phenyl 1h Indene and Indene Derivatives

Investigation of Fundamental Reaction Pathways

Understanding the intrinsic reactivity of indene (B144670) derivatives is foundational to developing new synthetic methodologies. The following subsections explore key mechanistic pathways that govern their transformations.

Transition metal-catalyzed C-H activation has become a powerful tool for the construction of complex molecules, including functionalized indenes. researchgate.net Rhodium, in particular, has been extensively used to catalyze the direct functionalization of C-H bonds in the synthesis of indene frameworks. For instance, rhodium(III) catalysts can facilitate the direct functionalization of the ortho-C-H bond of aromatic ketones, leading to a cascade cyclization to form indene derivatives. nih.gov This process often involves a conjugate addition and subsequent aldol (B89426) condensation. nih.gov

In a rhodium(III)-catalyzed reaction for synthesizing spiro-[indene-proline] derivatives, the dehydroproline moiety acts as a directing group, enabling the selective activation of an aromatic C-H bond. mdpi.com The proposed mechanism initiates with the conversion of the rhodium dimer [Cp*RhCl₂]₂ into a catalytically active species. mdpi.com This is followed by pre-complexation to the directing group, cleavage of the ortho-C-H bond to form a rhodacycle, and subsequent insertion of an alkyne. mdpi.com

Similarly, rhodium(I) catalysis has been employed in the [3+2] annulation of aromatic ketimines with alkynes to synthesize tertiary 1H-inden-1-amine derivatives. rsc.org The reaction is thought to begin with an imine-directed ortho C(sp²)-H activation, forming a cyclometalated rhodium complex. rsc.org DFT calculations have been instrumental in elucidating these pathways, for example, in the PtCl₂-catalyzed cyclization of o-isopropyl-substituted aryl alkynes, where a ontosight.ainih.gov-H shift is a key step in the C-H activation process. pku.edu.cn

Table 1: Examples of C-H Activation in Indene Synthesis

| Catalyst System | Substrates | Product Type | Key Mechanistic Feature |

| Rhodium(III) | Aromatic ketones and α,β-unsaturated ketones | Indene derivatives | Ortho-C-H bond functionalization, conjugate addition, aldol condensation nih.gov |

| Cp*Rh(III) | 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates and alkynes | CF₃-containing spiro-[indene-proline] derivatives | Dehydroproline as a directing group, formation of a rhodacycle mdpi.com |

| Rhodium(I) with biphenyl (B1667301) diphosphine ligand | Aromatic ketimines and internal alkynes | Tertiary 1H-inden-1-amine derivatives | Imine-directed ortho C(sp²)-H activation rsc.org |

| PtCl₂ | o-isopropyl-substituted aryl alkynes | Indene derivatives | ontosight.ainih.gov-H shift pku.edu.cn |

| Gold(I) | 1-(iodoethynyl)-2-(1-methoxyalkyl)arenes | 3-iodo-1-substituted-1H-indene | Concerted insertion of a benzylic C-H bond into a gold vinylidene intermediate nih.gov |

Nucleophilic addition is a fundamental reaction pathway for indene derivatives. For instance, the reaction of alkynyl(phenyl)iodonium salts with nucleophiles like phenylsulfinate can lead to the formation of phenylsulfonyl indene derivatives. mdpi.com The high electrophilicity of the β-acetylenic carbon in these salts facilitates conjugate addition. mdpi.com

Rearrangements of the indene skeleton can also occur, sometimes under surprisingly mild conditions. While many rearrangements of indene derivatives require high temperatures or photoirradiation, the isomerization between 1,2-disubstituted 3-aminoindenes can proceed at room temperature. acs.org An amino group at the 3-position plays a crucial role in accelerating this rearrangement. acs.org

Gold-catalyzed reactions of ynamides can lead to polysubstituted indenes through a process involving a ontosight.ainih.gov-hydride shift and subsequent cyclization, driven by the formation of highly electrophilic keteniminium ions. ulb.ac.be Furthermore, a tandem gold(I)-catalyzed Claisen rearrangement/hydroarylation of propargyl vinyl ethers provides another route to functionalized indenes. unifi.it A surprising Meinwald rearrangement has also been observed during the postfunctionalization of certain indene derivatives. ulb.ac.be

A sequential Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, followed by trapping of the resulting ketene (B1206846) intermediate with nucleophiles like amines or alcohols, can generate 1H-indene-3-carboxamides or -carboxylates in a catalyst-free thermal process. nih.govacs.org

Radical intermediates play a significant role in certain pathways to indene synthesis and in the polymerization of indene. The indenyl radical (C₉H₇•), formed by the loss of a hydrogen atom from an indene molecule, is a highly reactive species due to its unpaired electron. ontosight.ai Its stability is enhanced by the delocalization of this electron across the ring system. ontosight.ai

A cobalt-catalyzed approach provides a sustainable route to substituted 1H-indenes using metallo-radical catalysis. uva.nl This method involves the in-situ formation of diazo compounds from tosyl hydrazones, which are then activated by a cobalt(II) complex. uva.nlacs.org This activation leads to the formation of a key Co(III)-carbene radical intermediate. acs.orgacs.org A subsequent radical-type ring-closure forms an indanyl/benzyl (B1604629) radical, which then eliminates the indene product. acs.orgacs.org The involvement of these radical intermediates has been confirmed by trapping experiments. acs.orgacs.org

The polymerization of indene can also proceed through radical mechanisms. While γ-ray-induced polymerization of bulk indene involves a mix of free radical and ionic pathways, the free radical mechanism is predominant. mdpi.com The presence of a sensitizer (B1316253) like 1,1,2,2-tetrachloroethane (B165197) can enhance the polymerization rate and also promote a cationic mechanism alongside the free radical one. mdpi.com Free radical terpolymerization of indene with other monomers like methyl methacrylate (B99206) and acrylonitrile (B1666552) has also been investigated. researchgate.net

Intramolecular hydride shifts are key steps in several catalytic transformations leading to indene derivatives. In a gold-catalyzed intramolecular hydroalkylation of ynamides, a ontosight.ainih.gov-hydride shift from a highly reactive, in-situ generated keteniminium ion is the rate-determining step. nih.govacs.orgresearchgate.net This is followed by cyclization and subsequent steps to yield 2-aminoindene derivatives. nih.govacs.org The intramolecular nature of this hydride shift has been confirmed by crossover experiments using deuterated substrates. nih.govacs.org

DFT calculations have been employed to study these hydride shift mechanisms in detail. For instance, in the gold-catalyzed reaction, the initial ontosight.ainih.gov-hydride shift has an activation barrier of 14.4 kcal/mol. nih.gov Following cyclization, a researchgate.netontosight.ai-hydride shift is a possible pathway, though an alternative deprotonation-protodeauration sequence is believed to be more favorable. nih.govacs.org

In a ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes, a 1,5-hydrogen shift occurs from a ruthenium-vinylidene intermediate, leading to the formation of 1-substituted-1H-indenes. organic-chemistry.org Deuterium-labeling experiments have supported this proposed pathway. organic-chemistry.org Similarly, in the PtCl₂-catalyzed cyclization of certain aryl alkynes, a ontosight.ainih.gov-hydride shift is a crucial step in one of the competing reaction pathways. pku.edu.cn

Table 2: Intramolecular Hydride Shifts in Indene Synthesis

| Catalytic System | Reaction Type | Hydride Shift Type | Key Intermediate | Rate-Determining Step |

| Gold-Catalyzed | Intramolecular hydroalkylation of ynamides | ontosight.ainih.gov-hydride shift | Keteniminium ion | ontosight.ainih.gov-hydride shift nih.govacs.org |

| Ruthenium-Catalyzed | Cyclization of 2-alkyl-1-ethynylbenzenes | 1,5-hydrogen shift | Ruthenium-vinylidene | Not specified |

| Platinum-Catalyzed | Cyclization of o-isopropyl-substituted aryl alkynes | ontosight.ainih.gov-hydride shift and researchgate.netontosight.ai-hydride shift | Exo vinyl cation | Not specified |

Radical Intermediates and Propagation in Indene Formation

Catalytic Control in Mechanistic Pathways

The choice of catalyst, particularly the metal and its associated ligands, is paramount in controlling the reaction pathway and the final product structure in the synthesis of indene derivatives.

Ligands play a critical role in modulating the reactivity and selectivity of transition metal catalysts in C-H activation and other transformations leading to indenes. In rhodium-catalyzed reactions, the choice of ligand can significantly impact the outcome. For the enantioselective [3+2] annulation of aromatic ketimines with alkynes, a biphenyl diphosphine ligand (DTBM-MeOBiphep) was found to be effective in achieving high yields and enantioselectivities. rsc.org

In gold-catalyzed reactions, N-heterocyclic carbene (NHC) ligands are commonly employed. For the intramolecular hydroalkylation of ynamides, an IPrAu⁺ complex (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is used to generate the reactive keteniminium ion. ulb.ac.be The nature of the gold catalyst, including its ligands, influences the stability of intermediates and the energy barrier of key steps like the ontosight.ainih.gov-hydride shift. researchgate.net For instance, a more positively charged gold center can destabilize the transition state of the hydride shift. researchgate.net In the gold-catalyzed reaction of iodoalkynes, the addition of a bulky pyrimidine (B1678525) base (ttbp) was found to be beneficial for the transformation. nih.gov

Cobalt catalysis offers a more sustainable alternative to noble metals for indene synthesis. A low spin cobalt(II) complex with a tetramethyltetraaza ulb.ac.beannulene (MeTAA) ligand has been shown to be a highly active catalyst for the synthesis of 1H-indenes via a metallo-radical pathway. acs.orgacs.org This represents the first reported catalytic activity for this specific cobalt complex. acs.org

The following table lists the chemical compounds mentioned in this article.

Brønsted Acid-Promoted Cationic Cyclization

Brønsted acids are effective catalysts for the cyclization of various precursors to form indene skeletons. A notable example is the cyclization of diaryl- and alkyl aryl-1,3-dienes. organic-chemistry.orgnih.gov This reaction proceeds efficiently under mild conditions using a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgacs.org

The mechanism involves a key sequence of steps:

Protonation: The Brønsted acid protonates the 1,3-diene, following Markovnikov's rule to form a stable benzylic carbocation. organic-chemistry.org

Cationic Cyclization: The generated carbocation undergoes an intramolecular electrophilic attack on an adjacent aromatic ring, leading to the formation of the five-membered indene ring system. organic-chemistry.org

Deprotonation: A final deprotonation step regenerates the aromaticity and the acid catalyst, yielding the substituted indene product. organic-chemistry.org

This method has proven to be highly efficient for synthesizing a variety of indene derivatives in good to excellent yields. organic-chemistry.orgnih.gov The reaction conditions are generally mild, and the process tolerates a range of functional groups on the starting materials. organic-chemistry.org Research has shown that trifluoromethanesulfonic acid is a particularly effective catalyst for this transformation. organic-chemistry.orgacs.org

In a related context, Brønsted superacids have been employed in the cyclization of aromatic acetoacetates to produce indene derivatives. nih.gov In these highly acidic media, the reaction mechanism can be more complex, potentially involving diprotonated and even tricationic intermediates. nih.gov The increased acidity significantly enhances the rate of cyclization. nih.gov

Another strategy involves the Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives in the presence of TsNHNH2, which also leads to the formation of polysubstituted indenes. researchgate.netrsc.org

Table 1: Brønsted Acid-Promoted Cationic Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes This table is interactive. Users can sort the data by clicking on the column headers.

| Starting Material | Brønsted Acid Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Symmetric Diaryl-1,3-dienes | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Good to Excellent | organic-chemistry.org |

| Unsymmetric Diaryl-1,3-dienes | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Good to Excellent | organic-chemistry.org |

| Alkyl Aryl-1,3-dienes | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Good to Excellent | organic-chemistry.org |

Stereochemical and Regiochemical Determinants in Indene Transformations

The stereochemistry and regiochemistry of reactions involving the indene framework are critical aspects that influence the properties and applications of the resulting molecules. fiveable.me

The regioselectivity of transformations is often dictated by the nature of the reactants and catalysts. For instance, in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the regioselectivity is dependent on the steric properties of the alkyne's substituent. organic-chemistry.org Similarly, iron(III) chloride-catalyzed reactions of N-benzylic sulfonamides with internal alkynes exhibit high regioselectivity, driven by the formation of a benzyl cation intermediate. organic-chemistry.org The control of regiochemistry has also been a subject of study in the alkylation of indanone derivatives. rsc.org

Stereochemical control is equally important and has been investigated in various reactions of indene derivatives. For example, the fluorination of 3-phenyl-1H-indene with F-TEDA in the presence of different alcohols leads to the formation of diastereoisomeric 2-fluoro-1-alkoxy adducts. oup.com The ratio of syn to anti adducts is influenced by the steric bulk of the alcohol used. oup.com With methanol (B129727) or ethanol (B145695), the syn adduct predominates, while with the bulkier isopropanol, an equal mixture of diastereomers is observed. oup.com

The inherent structure of the indene system can also direct the stereochemical outcome. In the photochemical reactions of spiro[cyclohexane-1,2′-indene] derivatives, the cis and trans isomers of the starting material lead to completely different products, highlighting the profound influence of the initial stereochemistry. researchgate.net Furthermore, computational methods like Density Functional Theory (DFT) have been used to understand the factors stabilizing certain stereoisomers, such as the role of hydrogen bonding and torsional strain in derivatives of 2,3-dihydro-1H-indene.

Table 2: Stereochemical Outcome of Fluoroalkoxylation of 3-Phenyl-1H-indene This table is interactive. Users can sort the data by clicking on the column headers.

| Alcohol | Predominant Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Methanol | syn | Predominant syn | oup.com |

| Ethanol | syn | Predominant syn | oup.com |

| Isopropyl alcohol | Mixture | Equal amounts | oup.com |

Iv. Derivatization and Further Transformations of the 1 Phenyl 1h Indene Framework

Functionalization via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the indene (B144670) framework. These methods allow for the precise introduction of aryl, alkyl, and other groups onto the indene core.

The presence of a halogen atom on the indene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions. Specifically, 3-halo-1H-indenes are valuable precursors for further functionalization. The synthesis of these haloindenes can be achieved through the halocyclization of ortho-(alkynyl)styrenes. semanticscholar.org For instance, treating an o-(alkynyl)styrene with N-iodosuccinimide (NIS) can yield a 3-iodoindene derivative. semanticscholar.org

These 3-iodoindene intermediates can then undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce new substituents at the C-3 position. semanticscholar.org This methodology is highly effective for synthesizing 2,3-diarylindene derivatives. For example, the reaction of a 3-iodoindene with phenylboronic acid in the presence of a palladium catalyst like palladium(II) acetate (B1210297) and a suitable phosphine (B1218219) ligand (e.g., SPhos) yields the corresponding 3-phenyl-substituted indene. semanticscholar.org This demonstrates the utility of haloindenes as versatile building blocks for creating more complex, functionalized indene structures.

Table 1: Suzuki Coupling of 3-Iodoindene Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1,1-dimethyl-2-phenyl-1H-indene | Phenylboronic acid | Pd(OAc)₂/SPhos | 1,1-Dimethyl-2,3-diphenyl-1H-indene | High | semanticscholar.org |

Transformation of Phenyl-Indanone Precursors and Derivatives

Indanones, particularly 1-indanone (B140024) derivatives, are key precursors in the synthesis of phenyl-indenes and their analogues. iyte.edu.tr The functionalization and transformation of these indanone precursors offer a strategic route to a diverse range of indene-based compounds. The synthesis of 1-indanones can be achieved through methods like the intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. beilstein-journals.org

Once formed, the indanone core can be modified in several ways. For example, 2-bromo-3-phenyl-1-indanone can be synthesized from a chalcone (B49325) precursor, providing a handle for further transformations. beilstein-journals.org The indanone structure can be efficiently converted into various other compounds, including indenones, lactones, and fully reduced indanes like 1-phenyl-2,3-dihydro-1H-indene. researchgate.net These transformations highlight the versatility of the indanone intermediate in generating a library of related structures. The conversion of a 3-phenyl-1-indanone (B102786) to 1-phenylindene is a direct method involving reduction followed by dehydration.

Ring Modification and Annulation Reactions of Indene Systems

The indene framework can undergo significant structural changes, including the insertion of heteroatoms to form new heterocyclic systems. These ring modification and annulation reactions expand the chemical space accessible from indene precursors.

A notable transformation of the 1-phenyl-1H-indene framework is the insertion of a nitrogen atom to form isoquinoline, a valuable scaffold in medicinal chemistry and materials science. rsc.org This can be achieved through direct methods that avoid the traditional multi-step synthesis of isoquinolines.

One such method involves the reaction of 3-phenyl-1H-indene with an osmium(VI) nitrido complex. chemrxiv.orguchicago.edu This reaction proceeds through an intermediate azaallenium species, which upon heating with a base, releases 1-phenylisoquinoline (B189431). chemrxiv.org A more synthetically convenient, metal-free approach utilizes commercially available reagents. rsc.orgresearchgate.net In this protocol, an indene derivative is treated with phenyliodine(III) diacetate (PIDA) as an oxidant and ammonium (B1175870) carbamate (B1207046) as the nitrogen source. rsc.orgresearchgate.net This method is tolerant of various functional groups and provides a direct route from indenes to a wide range of substituted isoquinolines. rsc.org This transformation can also be adapted for isotopic labeling using ¹⁵NH₄Cl. rsc.orgresearchgate.net

Table 2: Nitrogen Insertion into 3-Phenyl-1H-indene to Yield 1-Phenylisoquinoline

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| [cis-terpyOsNCl₂]PF₆ | 50 °C | 27% | chemrxiv.orguchicago.edu |

Electrophilic and Nucleophilic Functionalization of the Indene Ring System

The indene ring system possesses distinct sites for both electrophilic and nucleophilic attack. The double bond within the five-membered ring is susceptible to electrophilic addition, while the aromatic ring can undergo electrophilic substitution.

Electrophilic fluorination of 3-phenyl-1H-indene has been demonstrated using reagents like F-TEDA-BF₄ (Selectfluor). oup.com The reaction, conducted in the presence of an alcohol, leads to the formation of 2-fluoro-1-alkoxy adducts. The stereochemical outcome of the addition (syn vs. anti) is influenced by the steric bulk of the alcohol used as the nucleophile. oup.com The phenyl substituent plays a significant role in the reactivity of the indene system by lowering the molecule's ionization potential. oup.com Indene derivatives can also undergo other electrophilic and nucleophilic substitution reactions to introduce a variety of functional groups onto the core structure.

Post-Synthetic Modification of Indene Derivatives

Post-synthetic modification refers to the chemical alteration of an already assembled indene derivative. This strategy is powerful for creating libraries of related compounds for structure-activity relationship (SAR) studies. A key approach involves the functionalization of a pre-existing, complex indene core.

For example, bromo-substituted 1,3-indanedione derivatives can be subjected to Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups. acs.org This modular approach allows for the late-stage diversification of the indene scaffold. acs.org Similarly, complex 2,3-dihydro-1H-indene derivatives designed as biologically active agents are synthesized through a multi-step sequence where a core indene structure is first built and then coupled with various aldehydes, followed by reduction steps to yield the final target molecules. nih.govtandfonline.com This highlights how a core indene template can be systematically modified to explore its chemical and biological properties.

V. Spectroscopic Characterization Techniques Applied to 1 Phenyl 1h Indene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In 1-phenyl-1H-indene, the proton signals are distributed in characteristic regions, reflecting the different types of protons present. The aromatic protons of the indene (B144670) and phenyl rings typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring currents. libretexts.org The protons of the five-membered ring have distinct chemical shifts that are influenced by their position relative to the phenyl substituent and the double bond.

For this compound, a representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a multiplet in the range of δ 6.68-6.71 ppm, which can be attributed to one of the protons on the five-membered ring. rsc.org Other multiplets are observed between δ 7.15-7.73 ppm, corresponding to the remaining protons of the indene and phenyl rings. rsc.org In a study of 3-phenyl-1H-indene, the two protons on the C1 position of the indene ring appear as a singlet at δ 3.62 ppm. acs.org

The chemical shifts and coupling patterns can be influenced by substituents on either the indene or the phenyl ring. For instance, in 1,3-dibromo-2-phenyl-1H-indene, the proton at the C1 position appears as a singlet at δ 5.92 ppm, with the aromatic protons showing multiplets between δ 7.35-7.74 ppm. rsc.org The presence of electron-withdrawing or electron-donating groups on the phenyl ring of indene analogs leads to predictable shifts in the proton resonances. rsc.org

Table 1: Representative ¹H NMR Data for this compound and its Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| This compound | CDCl₃ | 6.68-6.71 (m, 1H), 7.15-7.27 (m, 3H), 7.33-7.41 (m, 2H), 7.50-7.60 (m, 4H), 7.68-7.73 (m, 1H) | rsc.org |

| 3-(Perfluorophenyl)-1H-indene | CDCl₃ | 7.55 (d, J = 6.8 Hz, 1H), 7.34–7.27 (m, 2H), 7.19–7.17 (m, 1H), 6.76 (s, 1H), 3.62 (d, J = 1.2 Hz, 2H) | acs.org |

| 1,3-Dibromo-2-phenyl-1H-indene | CDCl₃ | 7.74–7.68 (m, 2H), 7.61-7.35 (m, 7H), 5.92 (s, 1H) | rsc.org |

| 2-Bromo-3-phenyl-1H-indene | CDCl₃ | 7.52–7.50 (m, 2H), 7.46–7.42 (m, 2H), 7.38–7.35 (m, 2H), 7.26 (d, J = 8.0 Hz, 1H), 7.22–7.15 (m, 2H), 3.70 (s, 2H) | acs.org |

Data presented is a selection of reported values and may not be exhaustive.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. For this compound, the aromatic carbons of both the indene and phenyl rings resonate in the typical downfield region for sp²-hybridized carbons, generally between δ 120-150 ppm. rsc.orgnih.gov

A reported ¹³C NMR spectrum for this compound in CDCl₃ shows signals at δ 103.6, 110.5, 120.4, 121.2, 122.4, 124.4, 126.5, 128.0, 129.3, 129.6, 135.9, and 139.9 ppm. rsc.org The specific assignments of these peaks to individual carbon atoms often require the use of advanced NMR techniques. The chemical shifts are sensitive to substitution patterns. For example, in 1,3-dibromo-2-phenyl-1H-indene, the carbon signals are shifted due to the presence of the bromine atoms, with resonances observed at δ 48.25, 120.38, 121.54, 124.90, 128.01, 128.60 (2C), 128.80, 128.95 (2C), 129.49, 132.87, 141.72, 142.17, and 143.29 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound and its Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| This compound | CDCl₃ | 103.6, 110.5, 120.4, 121.2, 122.4, 124.4, 126.5, 128.0, 129.3, 129.6, 135.9, 139.9 | rsc.org |

| 3-(Perfluorophenyl)-1H-indene | CDCl₃ | 143.3, 142.7, 137.7, 130.1, 126.5, 125.5, 124.1, 120.1 (t, J = 7.5 Hz), 110.7–110.3 (m), 39.2 | acs.org |

| 1,3-Dibromo-2-phenyl-1H-indene | CDCl₃ | 143.29, 142.17, 141.72, 132.87, 129.49, 128.95 (2C), 128.80, 128.60 (2C), 128.01, 124.90, 121.54, 120.38, 48.25 | rsc.org |

| 2-Bromo-3-phenyl-1H-indene | CDCl₃ | 144.2, 142.6, 142.3, 133.7, 129.1, 128.6, 128.2, 126.8, 125.3, 123.5, 121.9, 120.0, 45.7 | acs.org |

Data presented is a selection of reported values and may not be exhaustive.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. numberanalytics.com This is invaluable for tracing the connectivity of protons within the indene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. numberanalytics.com It allows for the direct assignment of a proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This is particularly useful for piecing together the molecular skeleton by identifying longer-range connectivities, for example, between the phenyl and indene moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of molecules. For example, NOESY experiments have been used to determine the orientation of substituents in phenyl-substituted diindan derivatives. core.ac.uk

In a study involving the synthesis of 1-phenylisoquinoline (B189431) from 3-phenyl-1H-indene, the incorporation of a ¹⁵N isotope was confirmed using ¹H-¹⁵N HMBC, which showed correlations that were key to verifying the structure. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular formula is C₁₅H₁₂, corresponding to a molecular weight of approximately 192.26 g/mol . nih.govnist.gov

In electron ionization mass spectrometry (EI-MS), this compound typically exhibits a prominent molecular ion peak (M⁺) at m/z 192. nih.gov The fragmentation pattern provides further structural clues. Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. libretexts.org For this compound, significant fragment ions are often observed at m/z 191, corresponding to the loss of a hydrogen atom ([M-H]⁺), and at m/z 189. nih.gov The fragmentation of the indene moiety itself can lead to characteristic ions. For instance, the mass spectrum of indene shows a principal ion peak at m/z 117. nuu.uz

High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to deduce the elemental composition with high accuracy. This is crucial for confirming the molecular formula of newly synthesized compounds. For example, in the synthesis of 1,3-dibromo-2-phenyl-1H-indene, HRMS was used to confirm the molecular formula C₁₅H₁₁Br₂ by matching the calculated and found m/z values for the [M+H]⁺ ion. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups, making it an excellent tool for functional group identification.

The FT-IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm the presence of the aromatic rings and the specific functional groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net Aliphatic C-H stretching from the five-membered ring will also be present in a slightly lower frequency range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. researchgate.net

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations are often strong and their positions in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

In a study of 2-phenyl-1H-indene-1,3(2H)-dione, the C-H stretching vibrations of the phenyl ring were observed in the 3055-3096 cm⁻¹ range, while C=C stretching and ring bending modes were found between 997-1600 cm⁻¹. researchgate.net The characteristic carbonyl (C=O) stretching absorption would be a dominant feature in the spectrum of this dione (B5365651) derivative. researchgate.net The IR spectra of substituted indenes have been studied to understand the influence of various functional groups on the vibrational frequencies. cdnsciencepub.com

Raman Spectroscopy and its Theoretical Prediction

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. researchgate.net When applied to this compound and its analogs, it reveals characteristic frequencies corresponding to the stretching and bending of bonds within the indene framework and the phenyl substituent. The resulting spectrum is highly specific to the molecule's geometry and electronic structure. researchgate.net

Theoretical predictions, primarily using Density Functional Theory (DFT) methods like B3LYP, have become indispensable for interpreting experimental Raman spectra. global-sci.comglobal-sci.comscience.gov These computational approaches are used to optimize the molecular geometry and calculate harmonic vibrational frequencies. global-sci.comresearchgate.net For instance, in a study on 2-phenyl-1H-indene-1,3(2H)-dione, an analog of this compound, DFT calculations at the B3LYP/6-311++G(d,p) level were employed to predict its vibrational spectrum. global-sci.comglobal-sci.com The calculated wavenumbers are often scaled by a factor (e.g., 0.9679) to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement between the theoretical and experimental spectra. global-sci.com

Key vibrational modes observed in the Raman spectra of indene derivatives include:

C=C Stretching: Aromatic C=C stretching vibrations typically appear in the 1430–1625 cm⁻¹ region. scialert.net

C-H Stretching: Aromatic C-H stretching modes are generally found around 3052–3061 cm⁻¹. scialert.net

In-plane and Out-of-plane Bending: C-H in-plane bending vibrations occur in the 1000–1300 cm⁻¹ range, while out-of-plane bending modes are observed between 700–1000 cm⁻¹. scialert.net

For acetyl-functionalized indenyl ligands, a strong Raman band corresponding to the C=O stretching of the keto-group was observed at 1666 cm⁻¹. rsc.org The analysis of such spectra, aided by theoretical calculations, allows for the definitive assignment of vibrational bands to specific atomic motions within the molecule. global-sci.comglobal-sci.com This detailed vibrational analysis is crucial for understanding the structural effects of substituents on the indene core.

Table 1: Representative Raman Spectral Data for Indene Analogs

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3052 - 3061 | scialert.net |

| C=C Aromatic Stretch | 1430 - 1625 | scialert.net |

| C-H In-plane Bend | 1000 - 1300 | scialert.net |

| C-H Out-of-plane Bend | 700 - 1000 | scialert.net |

| C=O Stretch (in keto-analogs) | ~1666 | rsc.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated π-electron system. For this compound and its analogs, the UV-Vis spectrum is characterized by absorption bands that correspond to π→π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of substituents.

The introduction of a phenyl group at the 1-position of the indene ring extends the conjugated system, leading to a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted indene. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various indene analogs have demonstrated these effects:

Phenyl-substituted indene derivatives exhibit extended conjugation, which results in redshifted UV-Vis absorption spectra.

For example, analogs such as 1,2,3-triphenyl-1H-indene (Indene A), 2,3-bis(4-methoxyphenyl)-1-phenyl-1H-indene (Indene B), and 2,3-bis(4-fluorophenyl)-1-phenyl-1H-indene (Indene C) have been synthesized and their photophysical properties studied, showing characteristic absorption spectra in the aggregated state. amazonaws.com

In a different analog, 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione, the conjugated system was predicted to have strong absorption in the 300–400 nm range, with a λ_max around 350 nm. vulcanchem.com

Further studies on indandione derivatives have shown absorption spectra with maxima that can be influenced by bulky substituents, which can affect molecular packing and electronic interactions. researchgate.net

The UV-Vis absorption characteristics are crucial for applications in materials science, such as for organic electronics, where the electronic band gap is a key parameter. researchgate.net

Table 2: UV-Vis Absorption Data for Selected Indene Analogs

| Compound | λ_max (nm) | Solvent/State | Reference |

|---|---|---|---|

| 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione | ~350 | Not Specified | vulcanchem.com |

| Indene A, B, and C Aggregates | Not specified, but spectra recorded | Aggregated State | amazonaws.com |

X-ray Diffraction (XRD) for Crystalline Structural Determination

For this compound and its analogs, XRD studies have been instrumental in confirming molecular structures, resolving ambiguities in reaction mechanisms, and understanding intermolecular interactions in the crystalline lattice.

Key findings from XRD studies on analogs of this compound include:

The crystal structure of 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione was determined, revealing a monoclinic crystal system with space group Cc. researchgate.net The analysis provided detailed bond lengths and angles, confirming the connectivity of the complex heterocyclic system. researchgate.net

In a study of 2-phenyl-1H-indene-1,3(2H)-dione, XRD data was used to optimize the geometry for theoretical calculations. global-sci.com The analysis confirmed that the molecular skeleton is non-planar, with the phenyl ring and the bicyclic indene moiety being almost perpendicular to each other. global-sci.comglobal-sci.com

The structure of 3'-phenyl-5'-phenylazospiro-[1H-indene-1,2'(3'H)- global-sci.comresearchgate.netrsc.orgthiadiazole], an analog formed via cycloaddition, was determined by single-crystal X-ray analysis, confirming the spirocyclic nature of the product. rsc.org

For an acetyl-substituted indene, X-ray analysis showed the acetyl group attached to the sp² carbon of the indene framework, with a C=O double bond length of 1.222(2) Å, which is typical for a keto-group. rsc.org

These crystallographic studies provide unambiguous proof of molecular structures and offer fundamental data that underpins our understanding of the chemical and physical properties of these compounds.

Table 3: Crystallographic Data for Selected Analogs of this compound

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| C28H19N5O2 (an indene-1,3-dione derivative) | Monoclinic | Cc | a = 13.9896(9) Å, b = 21.9561(14) Å, c = 7.1643(5) Å, β = 91.782(6)° | researchgate.net |

| 2-Phenyl-1H-indene-1,3(2H)-dione | Not specified | Not specified | Phenyl ring and indene moiety are nearly perpendicular. | global-sci.comglobal-sci.com |

| Acetyl-substituted indene | Not specified | Not specified | C=O bond length of 1.222(2) Å. | rsc.org |

| 3'-Phenyl-5'-phenylazospiro-[1H-indene-1,2'(3'H)- global-sci.comresearchgate.netrsc.orgthiadiazole] | Not specified | Not specified | Confirmed spirocyclic structure. | rsc.org |

Vi. Theoretical and Computational Chemistry Studies of 1 Phenyl 1h Indene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the properties of many-electron systems. It is particularly effective for predicting the electronic structure and properties of organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for these calculations, often paired with basis sets like 6-311++G(d,p) to provide a robust description of molecular systems. scispace.comglobal-sci.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the total energy of the molecule to find its equilibrium geometry. For indene (B144670) derivatives, DFT calculations, particularly at the B3LYP level of theory, have been successfully used to optimize molecular structures. scispace.comglobal-sci.org The optimization confirms that the structure corresponds to a true energy minimum on the potential energy surface, which is verified by ensuring there are no imaginary vibrational frequencies. scispace.com

Table 1: Representative Calculated Geometric Parameters for 1H-indene-1,3(2H)-dione using DFT (B3LYP/6-311++G(d,p)) Note: This table provides data for a related reference compound to illustrate typical parameters, as specific data for 1-phenyl-1H-indene was not available in the searched literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-C6 | 1.39 Å |

| C7-C9 | 1.48 Å | |

| C=O | 1.22 Å | |

| Bond Angle | C5-C6-C7 | 133.0° |

| C8-C9-C7 | 108.9° | |

| Dihedral Angle | C5-C6-C7-C9 | 0.02° |

| C6-C5-C8-C9 | -0.02° | |

| (Data sourced from a computational study on 1H-indene-1,3(2H)-dione for illustrative purposes) scispace.com |

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical vibrational (FT-IR and FT-Raman) spectra can be calculated for an optimized geometry. researchgate.net DFT calculations tend to overestimate vibrational frequencies, so the calculated values are often scaled by an empirical factor (e.g., 0.9679 for B3LYP) to improve agreement with experimental results. scispace.com These calculations provide a detailed assignment of vibrational modes, including stretching, bending, and torsional motions within the molecule. researchgate.netnih.gov For example, C-H stretching vibrations in aromatic rings are typically found in the 3100–3000 cm⁻¹ region, while C-C stretching modes appear at lower wavenumbers. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for 2-phenyl-1H-indene-1,3(2H)-dione Note: This table shows selected calculated modes for a related compound to demonstrate the application of the method.

| Calculated Wavenumber (cm⁻¹, Scaled) | Experimental (FT-IR, cm⁻¹) | Assignment |

| 3068 | - | Phenyl C-H Stretch |

| 1745 | 1748 | C=O Asymmetric Stretch |

| 1709 | 1710 | C=O Symmetric Stretch |

| 1475 | 1480 | Phenyl Ring C-C Stretch |

| 985 | 979 | Trigonal Ring Bending |

| (Data sourced from a computational study on 2-phenyl-1H-indene-1,3(2H)-dione for illustrative purposes) researchgate.net |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common and reliable approaches for calculating nuclear magnetic shielding tensors. epstem.netmdpi.comresearchgate.net The calculated shielding tensors are then converted to chemical shifts (ppm) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects in the calculation. mdpi.comnih.gov For complex molecules, combining 1D and 2D NMR experimental data with GIAO-DFT calculations provides a high level of confidence in the structural assignment. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.govsapub.org DFT calculations are widely used to determine the energies of these orbitals and visualize their spatial distribution. epstem.netirjweb.com For instance, in a study of 2-phenyl-1H-indene-1,3(2H)-dione, the HOMO-LUMO gap was calculated to be smaller than that of its parent, 1H-indene-1,3(2H)-dione, suggesting that the addition of the phenyl group increases its reactivity. global-sci.orgglobal-sci.com

Table 3: Representative FMO Properties Calculated with DFT (B3LYP/6-311++G(d,p)) Note: This table provides data for related compounds to illustrate FMO analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 2-phenyl-1H-indene-1,3(2H)-dione | -6.91 | -2.79 | 4.12 |

| 1H-indene-1,3(2H)-dione | -7.22 | -2.67 | 4.55 |

| (Data sourced from a computational study for illustrative purposes) scispace.comepstem.net |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those that form indene systems. These studies map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

The formation of indene and its derivatives can occur through various complex reaction pathways, such as the reaction of phenyl radicals with small unsaturated hydrocarbons like allene (B1206475) and propyne, or the reaction of benzyl (B1604629) radicals with acetylene. acs.orguoa.gr Computational studies trace the energy changes along these reaction coordinates.

A key aspect of these studies is the characterization of transition states (TS), which are the energy maxima along the reaction pathway. Locating and characterizing a transition state is crucial for understanding the reaction mechanism and calculating its activation energy. pku.edu.cn For example, in the PtCl₂-catalyzed intramolecular cyclization to form indenes, DFT calculations were used to explore competing pathways. pku.edu.cn These calculations can identify key steps, such as mdpi.comresearchgate.net-H shifts or electrocyclizations, and locate the corresponding transition states. pku.edu.cn The calculations can also reveal which pathway is favored by comparing the activation free energies of the different transition states. pku.edu.cn For instance, in the formation of indene from the reaction of a phenyl radical with propyne, the lowest energy pathway was identified computationally.

Beyond identifying the pathway, computational studies can quantify the kinetic and thermodynamic feasibility of a reaction. Thermodynamics determines the relative stability of reactants and products (e.g., by calculating the reaction enthalpy), while kinetics determines the reaction rate (governed by the activation energy). osti.govresearchgate.net

For complex, multi-step reactions, statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be combined with the results from electronic structure calculations to predict temperature- and pressure-dependent rate constants. osti.gov This approach is vital for understanding how reaction conditions influence product distribution. For instance, studies on the formation of methylindene isomers from the reaction of the p-tolyl radical with allene combined experimental findings with RRKM calculations to conclude that the thermodynamically most stable isomers were indeed the major products. osti.gov Computational studies have shown that the mechanisms and contributions of different pathways to indene formation can vary significantly depending on the environment, such as in the interstellar medium versus in high-temperature combustion flames. uoa.gr The calculated reaction exoergicity and activation barriers provide a quantitative basis for why certain reaction channels are preferred over others under specific conditions. pku.edu.cnosti.gov

Energy Profile and Transition State Characterization

Stereochemical Outcome Prediction and Rationalization

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions involving this compound and related indene systems. These computational models allow for the detailed examination of reaction mechanisms, transition states, and intermediate structures, providing insights into the factors that govern the formation of specific stereoisomers. By calculating the energy profiles of different reaction pathways, chemists can predict which stereoisomer is more likely to form and understand the origins of observed selectivity.

The predictive power of computational chemistry is evident in studies of addition reactions to the double bond of phenyl-substituted indenes. For example, in the fluorination of 3-phenyl-1H-indene, an isomer of this compound, the choice of nucleophile has a significant impact on the diastereoselectivity of the product. oup.com The reaction with F-TEDA-BF4 in the presence of various alcohols leads to the formation of 2-fluoro-1-alkoxy adducts. Theoretical calculations can rationalize the observed preference for syn or anti addition by modeling the transition state energies for each pathway. The bulkiness of the nucleophile and the stability of the potential carbocationic intermediates are key factors that can be computationally evaluated to explain the shift in stereochemical outcome. oup.com

In the case of 3-phenyl-1H-indene, using methanol (B129727) or ethanol (B145695) as the nucleophile results in a predominance of the syn addition product. oup.com However, when the bulkier isopropyl alcohol is used, roughly equal amounts of the syn and anti diastereoisomers are formed. oup.com This suggests that steric hindrance, a factor that can be quantified through computational modeling, plays a crucial role in directing the stereochemical course of the reaction.

| Alcohol (Nucleophile) | Stereochemical Outcome | Product Ratio (syn:anti) |

|---|---|---|

| Methanol | syn addition predominates | - |

| Ethanol | syn addition predominates | - |

| Isopropyl Alcohol | Equal amounts of diastereoisomers | ~1:1 |

Computational methods are also employed to validate and rationalize the three-dimensional structures of complex molecules containing an indene core, which is fundamental to understanding their stereochemistry. In a study of (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, DFT calculations (at the B3LYP/6-311G(d,p) level) were used to generate a theoretical geometric structure. researchgate.net This computationally optimized structure was then compared with the experimental structure obtained from single-crystal X-ray diffraction. researchgate.net While discrepancies were noted, particularly in the orientation of the phenyl and furan (B31954) rings, the calculations provided a valuable theoretical model of the molecule's conformation. researchgate.net Such comparisons between theoretical and experimental data are crucial for refining computational models and deepening the understanding of the steric and electronic factors that define a molecule's stereochemistry. researchgate.net

| Parameter | Bond/Atoms | Experimental Value (X-ray) | Calculated Value (B3LYP/6-311G(d,p)) | Difference |

|---|---|---|---|---|

| Bond Angle (°) | C28-C20-C12 | 126.99(1) | 129.800 | 2.81 |

| Bond Angle (°) | C19-C20-C28 | 122.90(1) | 120.914 | -1.986 |

| Torsion Angle (°) | N1-C21-C22-C27 | -36.10(2) | -43.033 | -6.933 |

| Torsion Angle (°) | C7-C8-C12-C13 | 151.91(1) | 157.471 | 5.561 |

| Dihedral Angle (°) | Indene Ring vs. Phenyl Ring | 58.7(1) | 55.6 | -3.1 |

Furthermore, DFT calculations have been instrumental in elucidating the mechanisms and stereospecificity of various synthetic routes to indene derivatives. For instance, the diastereospecific bis-alkoxycarbonylation of 1H-indene was rationalized by evaluating the reaction's Gibbs free energy (ΔrG) using DFT. mdpi.com Similarly, the mechanism of sequential Knoevenagel condensation/cyclization reactions to form indene and benzofulvene derivatives from precursors like 2-(1-phenylvinyl)benzaldehyde has been examined and explained with DFT calculations. acs.orgnih.gov These computational studies help to explain why a particular diastereomer is formed, often with high selectivity, by identifying the lowest energy reaction pathway. acs.orgnih.gov

Vii. Concluding Remarks and Future Research Perspectives for 1 Phenyl 1h Indene Chemistry

Development of Novel and Sustainable Catalytic Systems

A significant thrust in modern organic synthesis is the move towards more sustainable and economical catalytic processes. Historically, the synthesis of indene (B144670) derivatives often relied on expensive and toxic noble metal catalysts, such as those based on palladium, rhodium, and platinum. organic-chemistry.orgorganic-chemistry.org While effective, their cost and environmental impact present considerable drawbacks.

Future research is increasingly focused on the utilization of earth-abundant, first-row transition metals. Cobalt, in particular, has emerged as a promising candidate. uva.nlorganic-chemistry.org Recent studies have demonstrated the efficacy of cobalt(III)-based catalysts in synthesizing indene derivatives through weakly coordinating, carbonyl-assisted C-H activation. organic-chemistry.orgacs.org This approach offers mild reaction conditions and utilizes cost-effective starting materials. organic-chemistry.org Another innovative strategy involves cobalt(II) complexes in metalloradical catalysis, which leverages the intrinsic radical-type reactivity of first-row transition metals, inspired by natural metallo-enzymes. uva.nlresearchgate.net This method provides a sustainable route to a variety of functionalized 1H-indene derivatives from readily available tosyl hydrazones. uva.nlresearchgate.net

Manganese-catalyzed reactions are also gaining traction for their potential in sustainable C-C bond formation, including the alkylation of indenes with alcohols. beilstein-journals.org Additionally, gold- and iron-catalyzed reactions have shown utility in constructing the indene framework, highlighting the expanding toolbox of catalysts available to synthetic chemists. organic-chemistry.orgrsc.orgresearchgate.net

The development of these novel catalytic systems is crucial for greener and more cost-effective chemical manufacturing. Future efforts will likely concentrate on expanding the scope of these earth-abundant metal catalysts, improving their turnover numbers, and developing asymmetric variants for the enantioselective synthesis of chiral indene derivatives.

Table 1: Comparison of Catalytic Systems for Indene Synthesis

| Catalyst Type | Metal | Key Features | Reference |

|---|---|---|---|

| Noble Metal | Palladium, Ruthenium, Platinum | High efficiency, well-established methods (e.g., Suzuki coupling, metathesis) | organic-chemistry.org |

| Earth-Abundant | Cobalt | Sustainable, cost-effective, novel reactivity (metallo-radical, C-H activation) | uva.nlorganic-chemistry.orgresearchgate.net |

| Earth-Abundant | Manganese | Sustainable C-C bond formation, use of simple alcohols | beilstein-journals.org |

| Noble Metal | Gold | Mild reaction conditions, cascade C-H functionalization | rsc.orgresearchgate.net |

Exploration of New Reaction Architectures for Indene Synthesis

Beyond developing new catalysts, future research will undoubtedly focus on discovering novel reaction pathways and architectures for synthesizing the indene core. Traditional methods often involve multi-step sequences that can be inefficient. researchgate.net Modern synthetic chemistry aims for atom and step economy, leading to the exploration of cascade or tandem reactions.

One promising area is the continued development of C-H activation and functionalization strategies. organic-chemistry.orgacs.orgrsc.org Gold(I)-catalyzed cascade C-H functionalization/conia-ene type reactions, for example, allow for the concise synthesis of functionalized indenes from simple aromatics and diazoesters under mild conditions. rsc.org Similarly, Cp*Co(III)-catalyzed ketone-directed ortho-C-H activation followed by aldol (B89426) condensation represents a novel and efficient route. organic-chemistry.orgacs.org

Other innovative architectures include:

Palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reactions for preparing methylenindene scaffolds. organic-chemistry.org

Rhenium-catalyzed carboannulation of aromatic imines with alkynes or α,β-unsaturated carbonyl compounds via C-H bond activation. researchgate.net

Catalyst-dependent carbonyl-alkyne metathesis (CAM) using ruthenium or cobalt catalysts to produce α,β-unsaturated carbonyl compounds with an indene framework. acs.org

Metal-free Brønsted acid-promoted reactions between cinnamaldehydes and sulfonamides, offering an atom-economical pathway to functionalized indenes. organic-chemistry.org

The future in this domain lies in designing highly convergent and selective one-pot reactions that can rapidly build molecular complexity from simple, readily available starting materials. The integration of different catalytic cycles and the discovery of entirely new bond-forming strategies will be paramount.

Integration of Theoretical Insights for Rational Experimental Design

The synergy between experimental work and computational chemistry has become a powerful tool for advancing organic synthesis. For 1-phenyl-1H-indene chemistry, theoretical insights, particularly from Density Functional Theory (DFT) calculations, are crucial for understanding complex reaction mechanisms and rationally designing new experiments. researchgate.netfrontiersin.org

Computational studies have been instrumental in:

Elucidating Reaction Mechanisms: DFT calculations have helped to map the stepwise processes in cobalt-catalyzed indene synthesis, identifying key intermediates like Co(III)-carbene radicals and clarifying the radical ring-closure and catalyst regeneration steps. researchgate.net This understanding is vital for optimizing reaction conditions and catalyst performance.

Predicting Reactivity and Selectivity: Theoretical models can predict the electronic and steric effects of substituents on the reactivity of starting materials, helping to rationalize observed outcomes and guide substrate selection. organic-chemistry.org

Guiding Catalyst Development: By modeling catalyst-substrate interactions, computational chemistry can aid in the design of new ligands and catalytic complexes with enhanced activity and selectivity.

Investigating Molecular Properties: Computational methods are used to study the structural and electronic properties of novel indene derivatives, which can help in predicting their potential applications, for instance, as corrosion inhibitors or in materials science. researchgate.netresearchgate.netacs.org

Future research will likely see an even deeper integration of theoretical and experimental approaches. The use of machine learning and artificial intelligence to screen potential catalysts and reaction conditions, informed by large datasets of theoretical and experimental results, could accelerate the discovery of new synthetic methods for this compound and its analogues.

Table 2: Applications of Computational Studies in Indene Chemistry

| Computational Method | Application Area | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Elucidation | Confirmation of Co(III)-carbene radical intermediates in catalysis. | researchgate.net |

| DFT | Mechanistic Elucidation | Investigation of the rate-determining step in gold-catalyzed cyclizations. | researchgate.net |

| Semi-empirical (PM3) | Property Prediction | Study of structural and electronic properties of new Schiff base derivatives of indene-1,3-dione. | researchgate.netderpharmachemica.com |

Expansion of the Chemical Space through Advanced Derivatizations and Functionalizations

While the synthesis of the core this compound structure is important, the ability to precisely modify and functionalize this scaffold is key to unlocking its full potential in various applications. Future research will continue to push the boundaries of derivatization to access novel analogues with tailored properties.

Key areas for future exploration include:

Late-Stage Functionalization: Developing methods to selectively introduce functional groups onto a pre-formed indene skeleton is highly desirable. This allows for the rapid generation of a library of analogues from a common intermediate, which is particularly valuable in drug discovery.

Asymmetric Functionalization: The development of catalytic enantioselective methods to introduce stereocenters on the indene ring is a significant challenge and a major area of future research. For instance, the diastereoselective cobalt-catalyzed hydroboration of trifluoromethylated indenes to produce trans-1,3-disubstituted indanes is a step in this direction. mdpi.com

Introduction of Novel Substituents: Research into incorporating a wider range of functional groups, such as boron, silicon, and fluorine-containing moieties, will expand the chemical space of indene derivatives. mdpi.commdpi.com Boron and silicon-substituted indenes can serve as versatile intermediates for further cross-coupling reactions. mdpi.com Trifluoromethylated indanes are of interest for their potential biological activity. mdpi.com

Synthesis of Complex Fused Systems: Building upon the indene core to create more complex polycyclic and heterocyclic structures is another important frontier. This includes the synthesis of indeno[1,2-b]fluorene skeletons and other core-modified structures for applications in organic electronics. acs.orgacs.org

The ability to synthesize a diverse array of this compound derivatives with precise control over their three-dimensional structure and electronic properties will be critical for developing next-generation pharmaceuticals, functional materials, and agrochemicals. vulcanchem.comontosight.ai

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols for indene derivatives?

- Methodological Answer: Detailed documentation of raw data (e.g., NMR spectra, chromatograms) and adherence to FAIR principles ensure reproducibility. Collaborative cross-lab validation and open-access data repositories mitigate protocol drift .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data in indene-based drug candidates?

Q. How should researchers reconcile conflicting mechanistic hypotheses for indene reactivity?

- Methodological Answer: Frontier molecular orbital (FMO) theory rationalizes cycloaddition pathways (e.g., electron-rich vs. electron-poor reactants). Isotopic labeling (e.g., ¹³C) and kinetic isotope effects (KIE) validate proposed intermediates .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.